1-Acetyl-1,2,4-triazole

Description

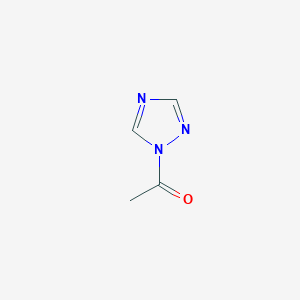

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDTYAVPSJOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166066 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15625-88-4 | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-1,2,4-triazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Acetyl-1,2,4-triazole. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental protocols. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, featured in a wide array of clinically approved drugs, making its derivatives, such as this compound, of considerable interest for further investigation.[1][2]

Chemical Identity and Structure

This compound is a five-membered aromatic heterocycle acetylated at the N1 position. The triazole ring's aromaticity and the presence of multiple nitrogen atoms contribute to its unique chemical characteristics, including its capacity for hydrogen bonding and dipole interactions, which are crucial for its biological activity.[1]

Key Identifiers:

-

IUPAC Name: 1-(1H-1,2,4-triazol-1-yl)ethanone

-

CAS Number: 15625-88-4

-

Molecular Formula: C₄H₅N₃O

-

SMILES: CC(=O)N1C=NC=N1

-

InChI Key: GLGDTYAVPSJOSQ-UHFFFAOYSA-N

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 111.10 g/mol | |

| Exact Mass | 111.043261792 Da | |

| Appearance | White to Gray to Brown powder to crystal | |

| Melting Point | 41-42 °C | |

| Boiling Point | 241.6±23.0 °C (Predicted) | |

| Density | 1.31 g/cm³ | |

| Flash Point | 99.9°C | |

| Vapor Pressure | 0.0356 mmHg at 25°C | |

| XLogP3 | -0.1 | |

| pKa (Predicted) | 0.90 ± 0.10 | |

| Polar Surface Area | 47.78 Ų |

Experimental Protocols

This protocol describes a general method for the N-acetylation of 1,2,4-triazole using acetyl chloride. This method is adapted from procedures for the acetylation of substituted triazoles and primary amines.[3][4]

Materials and Reagents:

-

1,2,4-triazole

-

Acetyl Chloride

-

Sodium Acetate Trihydrate

-

Acetone

-

Brine Solution (36% aqueous NaCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice water bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.5 equivalents of sodium acetate trihydrate in a minimal amount of brine solution.

-

Addition of Triazole: To this solution, add 1 equivalent of 1,2,4-triazole. If the triazole is not fully soluble, a small amount of acetone can be added to aid dissolution.[3]

-

Cooling: Place the reaction flask in an ice water bath and stir the mixture.

-

Addition of Acetyl Chloride: Dissolve 1.1 equivalents of acetyl chloride in acetone. Add this solution drop-wise to the stirred triazole mixture over a period of 15-20 minutes using a dropping funnel.[3][4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour.[3]

-

Quenching: Carefully add saturated NaHCO₃ solution to the reaction mixture until effervescence ceases. This step neutralizes any remaining acetyl chloride and acid byproducts.

-

Acidification and Precipitation: Acidify the solution with concentrated HCl. The sparingly soluble this compound should precipitate as a solid.[3]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water. Further purification can be achieved by recrystallization from a suitable solvent system such as methanol or a methanol-water mixture.[3]

-

Drying: Dry the purified product under vacuum to obtain this compound.

Figure 2: Experimental Workflow for the Synthesis of this compound.

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the triazole ring and the three protons of the acetyl methyl group.[5][6]

-

¹³C-NMR: The carbon NMR spectrum will show distinct signals for the two carbons in the triazole ring, the carbonyl carbon, and the methyl carbon of the acetyl group.[5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the acetyl group. The disappearance of the N-H stretching band from the starting 1,2,4-triazole is also a key indicator of a successful reaction.[1]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.

-

Melting Point Determination: The melting point of the purified product should be determined and compared to the literature value.

Reactivity and Potential Applications

This compound serves as an important intermediate in organic synthesis. The acetyl group can act as a protecting group or be involved in further transformations. Deprotonated 1,2,4-triazole has been shown to be an effective acyl transfer catalyst, highlighting the reactivity of the triazole nucleus itself.[7]

The broader class of 1,2,4-triazole derivatives is known for a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] The introduction of an acetyl group can modify the pharmacokinetic and pharmacodynamic properties of the parent triazole, potentially leading to new therapeutic agents. Therefore, this compound is a valuable building block for the synthesis of novel compounds in drug discovery programs.

References

- 1. ijrpc.com [ijrpc.com]

- 2. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]

- 7. Acyl Transfer Catalysis with 1,2,4-Triazole Anion - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of 1-Acetyl-1,2,4-triazole

An In-Depth Technical Guide to 1-Acetyl-1,2,4-triazole

Introduction

This compound, identified by CAS Number 15625-88-4, is a derivative of the heterocyclic compound 1,2,4-triazole.[1][2] The 1,2,4-triazole ring system is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[3][4][5] this compound serves as a key synthetic intermediate in the development of more complex molecules for applications in pharmaceuticals and agricultural science.[1][6] This guide provides a detailed overview of its physicochemical characteristics, spectral data, and common experimental protocols for its synthesis and analysis.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1H-1,2,4-triazol-1-yl)ethan-1-one | [1] |

| CAS Number | 15625-88-4 | [1][2] |

| Molecular Formula | C₄H₅N₃O | [1][2][7] |

| Molecular Weight | 111.10 g/mol | [1][2][7] |

| Appearance | White to gray or brown powder/crystal | [1] |

| Melting Point | 41-42 °C | [1][2] |

| Boiling Point | 241.6 °C (Predicted) | [2] |

| Density | 1.31 g/cm³ (Predicted) | [2] |

| pKa | 0.90 ± 0.10 (Predicted) | [2] |

| LogP | -0.1 / -0.06180 (Predicted) | [2][7] |

| Flash Point | 99.9 °C | [2] |

| Vapor Pressure | 0.0356 mmHg at 25°C | [2] |

Spectral Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : PubChem lists the availability of ¹³C and ¹⁵N NMR spectral data for the compound, which are instrumental for elucidating the carbon framework and nitrogen environment.[7]

-

Mass Spectrometry (MS) : GC-MS data is available, which provides information on the compound's mass-to-charge ratio, confirming its molecular weight and fragmentation pattern.[7]

-

Ultraviolet (UV) Spectroscopy : In UV absorption spectroscopy, N-acetyl-1,2,4-triazole exhibits an absorption band at 221.5 nm.[5] This bathochromic shift, compared to the unsubstituted 1,2,4-triazole (205 nm), is due to the introduction of the acetyl chromophore.[5]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of this compound based on common organic chemistry procedures for acylation of heterocyclic amines.[3][8]

Synthesis: N-Acetylation of 1,2,4-Triazole

The most direct method for synthesizing this compound is the N-acetylation of 1,2,4-triazole using an acetylating agent like acetyl chloride or acetic anhydride.

Materials and Reagents:

-

1H-1,2,4-Triazole

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dry Benzene)[3]

-

Base (e.g., Triethylamine (TEA) or Pyridine)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1,2,4-triazole (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent (e.g., THF) under a nitrogen atmosphere.

-

Addition of Acetylating Agent : Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 30 minutes.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.

-

Purification : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation : The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield pure this compound.

Characterization Workflow

A standard workflow for the characterization and confirmation of the synthesized product is outlined below.

Caption: Experimental workflow for the purification and characterization of this compound.

Biological Context and Applications

While specific signaling pathways for this compound are not extensively documented, it primarily functions as a building block for more complex, biologically active molecules. The 1,2,4-triazole core is present in numerous pharmaceuticals, particularly antifungal agents like fluconazole and itraconazole, which act by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[4] The acetylation at the N1 position provides a reactive handle for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs targeting a variety of enzymes and receptors. The logical relationship for its use in drug development is illustrated below.

Caption: Logical workflow for the use of this compound in drug discovery.

References

- 1. 1-Acetyl-1h-1, 2, 4-Triazole CAS 15625-88-4 for Organic Synthesis - 1-Acetyl-1h-1 2 4-Triazole and 1h-1 2 4-Triazole 1-Acetyl- (6CI 7CI 8CI 9CI) [megawidechem.en.made-in-china.com]

- 2. lookchem.com [lookchem.com]

- 3. chemmethod.com [chemmethod.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. ijsr.net [ijsr.net]

- 6. Buy 1-Acetyl-1H-1,2,4-triazole-3-carboxamide (EVT-15584980) | 62735-11-9 [evitachem.com]

- 7. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Discovery of 1-Acetyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5][6] Acetylation of the 1,2,4-triazole ring, specifically to form 1-Acetyl-1,2,4-triazole, represents a key synthetic step and a fundamental modification in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound and its derivatives, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to facilitate further research and development in this critical area of drug discovery.

Introduction to 1,2,4-Triazoles

1,2,4-triazole is an aromatic five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[7][8] This scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs such as the antifungal agents fluconazole and itraconazole.[1][3][5] The unique physicochemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its prevalence in drug design.[3] The synthesis of 1,2,4-triazole derivatives is a highly active area of research, with a continuous search for novel analogues with improved efficacy and safety profiles.[4]

Synthesis of this compound and Derivatives

The acetylation of 1,2,4-triazoles is a fundamental transformation that can influence the molecule's reactivity, solubility, and biological activity. Several methods have been reported for the synthesis of acetylated 1,2,4-triazoles, primarily involving the reaction of a 1,2,4-triazole derivative with an acetylating agent.

General Synthetic Pathways

The synthesis of acetylated 1,2,4-triazoles can be broadly categorized into a few key methodologies. The choice of method often depends on the starting materials, desired regioselectivity, and reaction scale.

Caption: Overview of synthetic routes to acetylated 1,2,4-triazoles.

Experimental Protocols

This protocol describes a common method for the synthesis of this compound from the parent heterocycle.

Materials:

-

1,2,4-triazole

-

Acetyl chloride

-

Dry benzene (or other suitable aprotic solvent)

-

Sodium acetate trihydrate

-

Acetone

-

Brine solution (36% aq. solution of sodium chloride)

-

Saturated sodium bicarbonate solution

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve sodium acetate trihydrate (1.5 eqv.) in a brine solution.

-

Add a solution of 1,2,4-triazole (1 eqv.) in water (or acetone for water-insoluble derivatives).

-

Add a solution of acetyl chloride (1.1 eqv.) in acetone dropwise to the mixture with stirring at room temperature.

-

Continue stirring for an additional hour.

-

Add saturated sodium bicarbonate solution until effervescence ceases.

-

Acidify the solution with concentrated HCl.

-

The product can then be isolated via filtration or extraction.

This protocol is adapted for the acetylation of pre-functionalized 1,2,4-triazoles, which is a common strategy in the synthesis of more complex derivatives.

-

Substituted 1,2,4-triazole derivative (e.g., a Schiff base derivative of 4-amino-1,2,4-triazole)

-

Acetyl chloride

-

Dry benzene

-

Ice water bath

-

To a stirred solution of the substituted 1,2,4-triazole (1 eqv.) in dry benzene, add acetyl chloride (2.5 eqv.) dropwise in an ice water bath.

-

Maintain constant stirring for one hour in the ice bath.

-

Reflux the reaction mixture for two hours.

-

Evaporate the solvent. The resulting precipitate can be washed with water and purified from a suitable solvent like diethyl ether.

Caption: Experimental workflow for the direct acetylation of 1,2,4-triazole.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5N3O | [10] |

| Molecular Weight | 111.10 g/mol | [10] |

| CAS Number | 15625-88-4 | [10][11][12] |

| Melting Point | 41-42 °C | [11] |

| Boiling Point | 241.6±23.0 °C (Predicted) | [11] |

| IUPAC Name | 1-(1,2,4-triazol-1-yl)ethanone | [10] |

Table 2: Spectroscopic Data for Acetylated 1,2,4-Triazoles

| Spectroscopy | Observation | Reference |

| UV Spectroscopy | Unsubstituted 1,2,4-triazole shows a weak absorption at 205 nm. N-acetyl-1,2,4-triazole exhibits a bathochromic shift with an absorption band at 221.5 nm. | [8] |

| NMR Spectroscopy | The NMR spectra of acetylated triazoles are crucial for determining the site of acetylation (i.e., which nitrogen atom of the triazole ring is acetylated). | [13][14] |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern, confirming the structure of the acetylated product. | [13] |

Discovery and Biological Significance

The discovery of the importance of this compound is intrinsically linked to the broader exploration of the biological activities of 1,2,4-triazole derivatives. These compounds have demonstrated a wide range of pharmacological effects.

-

Antifungal Activity: Many potent antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole scaffold.[1][3][5]

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[15]

-

Antiviral and Antimicrobial Activity: The 1,2,4-triazole nucleus is also found in compounds with significant antiviral and antibacterial properties.[4][5]

-

Ferroptosis Inhibition: Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death, suggesting new therapeutic avenues.[16]

The acetylation of the 1,2,4-triazole ring can serve multiple purposes in drug development:

-

Prodrug Strategy: The acetyl group can be used as a prodrug moiety, which is cleaved in vivo to release the active parent compound.

-

Modulation of Physicochemical Properties: Acetylation can alter the solubility, lipophilicity, and metabolic stability of the parent molecule.

-

Direct Biological Activity: The acetylated derivative itself may possess unique biological activities.

Caption: Biological significance of 1,2,4-triazole acetylation.

Conclusion

This compound is a key building block in the synthesis of a diverse range of biologically active compounds. The synthetic methodologies for its preparation are well-established, offering researchers flexibility in designing novel derivatives. The continued exploration of the pharmacological potential of acetylated 1,2,4-triazoles is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs. This guide provides a foundational resource for scientists and professionals engaged in the synthesis and development of 1,2,4-triazole-based drugs.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijprajournal.com [ijprajournal.com]

- 7. chemmethod.com [chemmethod.com]

- 8. ijsr.net [ijsr.net]

- 9. chemmethod.com [chemmethod.com]

- 10. This compound | C4H5N3O | CID 27422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Acetyl-1h-1, 2, 4-Triazole CAS 15625-88-4 for Organic Synthesis - 1-Acetyl-1h-1 2 4-Triazole, 1h-1 2 4-Triazole 1-Acetyl- (6CI 7CI 8CI 9CI) | Made-in-China.com [m.made-in-china.com]

- 12. 1H-1,2,4-Triazole,1-acetyl-(6CI,7CI,8CI,9CI) | 15625-88-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Acetyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-1,2,4-triazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy Data

While a complete experimental spectrum is not publicly available, the expected chemical shifts for the protons of this compound can be predicted based on the analysis of related 1,2,4-triazole derivatives. The triazole ring protons are characteristically found in the downfield region of the spectrum due to the aromatic nature of the ring and the electron-withdrawing effect of the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Triazole H-3, H-5 | 8.0 - 9.0 | Singlet |

| Acetyl CH₃ | 2.0 - 2.5 | Singlet |

¹³C NMR Spectroscopy Data

The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a BRUKER WP-80 instrument[1]. The expected chemical shifts are summarized below.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Triazole C-3, C-5 | ~140 - 155 |

| Acetyl C=O | ~165 - 175 |

| Acetyl CH₃ | ~20 - 25 |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of acetylated triazole compounds.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. A review article on the chemistry of 1,2,4-triazoles indicates that N-acetyl-1,2,4-triazole exhibits a UV absorption band at 221.5 nm[2].

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1700 - 1750 | Strong |

| C=N (Triazole ring) | 1600 - 1411 | Medium |

| N=N (Triazole ring) | 1570 - 1550 | Medium |

| C-H (Aromatic/Acetyl) | 2900 - 3100 | Medium-Weak |

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation and Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The PubChem database provides GC-MS data for this compound[1].

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Proposed Fragment |

| 111 | Present (Molecular Ion) | [C₄H₅N₃O]⁺ |

| 70 | High | [C₂H₂N₃]⁺ (Loss of acetyl group) |

| 43 | Highest | [CH₃CO]⁺ (Acetyl cation) |

| 42 | High | [C₂H₂N]⁺ (From triazole ring fragmentation) |

The fragmentation of the 1,2,4-triazole ring often involves the loss of a molecule of hydrogen cyanide (HCN)[2][3].

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

Gas Chromatography (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

Direct Infusion: The sample is dissolved in a suitable solvent and directly infused into the ion source.

Ionization Method:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for obtaining detailed structural information.

Mass Analyzer:

-

A quadrupole or ion trap mass analyzer is commonly used for routine analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Tautomerism and Stability of 1-Acetyl-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomerism and stability of 1-Acetyl-1,2,4-triazole. The phenomenon of tautomerism, a form of structural isomerism, is of paramount importance in drug design and development, as different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic fates.[1][2] This guide will delve into the possible tautomeric forms of this compound, their relative stabilities based on computational and spectroscopic evidence from closely related analogs, and detailed experimental protocols for their synthesis and characterization.

Introduction to Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a common scaffold in a multitude of pharmaceutical agents due to its diverse biological activities.[3] A key characteristic of the 1,2,4-triazole system is its ability to undergo annular prototropic tautomerism, where a proton migrates between the nitrogen atoms of the heterocyclic ring.[1][2] For the parent 1,2,4-triazole, three tautomers are possible: 1H-1,2,4-triazole, 2H-1,2,4-triazole (which is symmetrical to 1H), and 4H-1,2,4-triazole. Computational studies have consistently shown that the 1H-tautomer is the most stable form for the unsubstituted 1,2,4-triazole.[2]

The introduction of substituents on the triazole ring can significantly influence the position of the tautomeric equilibrium.[4] In the case of this compound, the acetyl group is fixed at the N1 position. This restricts the possible tautomerism to the migration of the remaining proton between the N2 and N4 positions.

Tautomeric Forms of this compound

With the N1 position occupied by an acetyl group, this compound can exist in two potential tautomeric forms:

-

1-Acetyl-1H-1,2,4-triazole: The proton resides on the N4 atom.

-

1-Acetyl-2H-1,2,4-triazole: The proton resides on the N2 atom.

The equilibrium between these two tautomers is a critical factor in determining the molecule's overall properties and its interactions with biological targets.

Figure 1: Tautomeric equilibrium of this compound.

Stability of Tautomers

For many substituted 1,2,4-triazoles, the 1H-tautomer is generally favored.[2] In the context of this compound, this would correspond to the proton being at the N4 position, forming 1-Acetyl-4H-1,2,4-triazole . The greater stability of the 4H-tautomer in N-substituted 1,2,4-triazoles has also been reported. The electron-withdrawing nature of the acetyl group at N1 would likely influence the electron density across the ring, favoring the proton position that leads to a more stabilized system.

Table 1: Predicted Relative Stabilities of this compound Tautomers (Illustrative)

| Tautomer | Predicted Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K (%) | Notes |

| 1-Acetyl-4H-1,2,4-triazole | 0.00 | >95 | Predicted to be the more stable tautomer based on computational studies of analogous N-substituted 1,2,4-triazoles. |

| 1-Acetyl-2H-1,2,4-triazole | 2-5 | <5 | Predicted to be the less stable tautomer. The exact energy difference would depend on the computational method and solvent model used. |

Note: The values in this table are illustrative and extrapolated from computational studies on other substituted 1,2,4-triazoles. Specific DFT calculations for this compound would be required for precise quantitative data.

Experimental Protocols

The synthesis and characterization of this compound, and the investigation of its tautomeric equilibrium, can be achieved through a combination of synthetic organic chemistry and analytical techniques.

Synthesis of this compound

A common method for the N-acetylation of 1,2,4-triazole involves its reaction with an acetylating agent such as acetyl chloride or acetic anhydride.

Materials:

-

1,2,4-triazole

-

Acetyl chloride

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1 equivalent) in the anhydrous solvent.

-

Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization and Tautomer Analysis

The characterization of the synthesized this compound and the investigation of its tautomeric composition rely on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the product and for potentially identifying the major tautomer in solution. The chemical shifts of the triazole ring protons and carbons are sensitive to the electronic environment, which differs between the 4H and 2H tautomers. In ¹H NMR, the chemical shifts of the C-H protons on the triazole ring will be distinct for each tautomer. Due to rapid proton exchange, an averaged spectrum might be observed unless the sample is cooled to slow down the interconversion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the acetyl group, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibrations, expected in the region of 3100-3400 cm⁻¹, may provide clues about the predominant tautomer and hydrogen bonding.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the triazole ring are sensitive to the tautomeric form. A bathochromic (red) shift in the UV absorption maximum is observed for N-acetyl-1,2,4-triazole compared to the unsubstituted 1,2,4-triazole.[5][6] By comparing the experimental UV-Vis spectrum with spectra simulated for each tautomer using computational methods (e.g., Time-Dependent DFT), the predominant tautomer in solution can be identified.[1][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the synthesized this compound.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with the equilibrium likely favoring the 1-Acetyl-4H-1,2,4-triazole form. A thorough understanding of this tautomeric preference is essential for medicinal chemists and drug development professionals, as it dictates the molecule's three-dimensional structure, its hydrogen bonding capabilities, and ultimately its biological activity. The synthesis and detailed spectroscopic analysis, coupled with computational modeling, provide a robust framework for the comprehensive characterization of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

An In-Depth Technical Guide on the Aromaticity and Resonance in the 1-Acetyl-1,2,4-triazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Its biological activity is intrinsically linked to its electronic and structural properties, particularly its aromaticity and resonance. The introduction of an acetyl group at the N1 position to form 1-Acetyl-1,2,4-triazole can significantly modulate these characteristics, thereby influencing its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive analysis of the aromaticity and resonance of the this compound ring, integrating theoretical principles with available experimental and computational data. We delve into the structural and electronic consequences of N-acetylation, offering a comparative perspective with the parent 1,2,4-triazole. This document further provides detailed experimental protocols for the synthesis and characterization of N-acetylated triazoles and visualizes key concepts through Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in the design of a wide array of pharmaceuticals due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[1] The stability and reactivity of the 1,2,4-triazole ring are governed by its aromatic character, which arises from a cyclic, planar arrangement of atoms with a delocalized π-electron system.[2]

The introduction of substituents, such as an acetyl group at a ring nitrogen, can profoundly impact the electronic distribution and geometry of the triazole ring. This N-acetylation can alter the degree of aromaticity, influence the contributions of various resonance structures, and consequently modify the molecule's interaction with biological targets. Understanding the nuances of these changes is paramount for the rational design of novel drug candidates.

Aromaticity in the 1,2,4-Triazole Ring

Aromaticity is a key determinant of the stability and chemical behavior of the 1,2,4-triazole ring. The ring system is planar and contains six π-electrons (one from each of the two carbon atoms and one from each of the three nitrogen atoms, with one nitrogen atom contributing two electrons to the π-system), fulfilling Hückel's rule (4n+2 π electrons, where n=1). This delocalization of π-electrons results in a resonance-stabilized system.

Resonance Structures

The delocalized nature of the π-electrons in the 1,2,4-triazole ring can be represented by several resonance structures. These structures illustrate the distribution of electron density across the ring and highlight the partial double-bond character of the C-N and N-N bonds.

Resonance structures of the 1,2,4-triazole ring.

Note: Due to the limitations of the current environment, the images for the resonance structures cannot be dynamically generated and are represented by placeholders. The DOT script is provided for users who can render it locally.

Tautomerism

1,2,4-Triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. The 1H-tautomer is generally considered to be the more stable form.[2] The position of the proton has a significant influence on the electronic properties and reactivity of the ring.

The Impact of N-Acetylation on Aromaticity and Resonance

The introduction of an electron-withdrawing acetyl group at the N1 position of the 1,2,4-triazole ring is expected to have a significant impact on its electronic structure and aromaticity.

Inductive and Resonance Effects of the Acetyl Group

The acetyl group exerts a strong electron-withdrawing inductive effect (-I) due to the electronegativity of the carbonyl oxygen. Furthermore, the carbonyl group can participate in resonance with the triazole ring, further delocalizing the π-electrons. This extended conjugation can either enhance or diminish the aromaticity of the triazole ring, depending on the balance of these electronic effects.

Resonance involving the acetyl group.

Note: Placeholder images are used. The DOT script is provided for local rendering.

Quantitative Assessment of Aromaticity

The aromaticity of this compound can be quantitatively assessed through various experimental and computational methods.

3.2.1. Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the triazole ring. The chemical shifts of the ring protons and carbons are sensitive to changes in electron density. A downfield shift of the ring protons in this compound compared to the parent 1,2,4-triazole would indicate a decrease in electron density, consistent with the electron-withdrawing nature of the acetyl group.

Ultraviolet (UV) spectroscopy can also provide insights into the electronic transitions of the molecule. A bathochromic (red) shift in the UV absorption maximum upon acetylation suggests a change in the energy of the π-π* transitions, which can be related to alterations in the aromatic system. It has been reported that N-acetyl-1,2,4-triazole exhibits a bathochromic shift with an absorption band at 221.5 nm, compared to the very weak absorption of unsubstituted 1,2,4-triazole at 205 nm.[2]

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV λmax (nm) |

| 1,2,4-Triazole | ~8.0-8.5 | ~145-155 | 205[2] |

| This compound | Data not available | Data not available | 221.5[2] |

3.2.2. Crystallographic Data

X-ray crystallography provides precise measurements of bond lengths and angles, which are direct indicators of bond order and delocalization. In a highly aromatic system, the bond lengths within the ring are expected to be intermediate between those of single and double bonds. A comparison of the bond lengths in this compound with those of the parent 1,2,4-triazole would reveal the extent to which the acetyl group perturbs the geometry and electron distribution of the ring. The C-N and N-N distances in the parent 1,2,4-triazole are in the narrow range of 132-136 picometers, consistent with its aromaticity.[3]

Table 2: Crystallographic Data for 1,2,4-Triazole Derivatives

| Compound | Bond | Bond Length (Å) | Bond Angle (°) |

| 1,2,4-Triazole | C3-N4 | ~1.33 | N2-C3-N4 ~110° |

| N4-N5 | ~1.38 | C3-N4-C5 ~105° | |

| C5-N1 | ~1.35 | N4-C5-N1 ~110° | |

| N1-N2 | ~1.37 | C5-N1-N2 ~105° | |

| N2-C3 | ~1.32 | N1-N2-C3 ~110° | |

| This compound | Data not available | Data not available | Data not available |

3.2.3. Computational Indices of Aromaticity

Computational chemistry offers powerful tools for quantifying aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure, where a value of 1 indicates a fully aromatic system. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a negative value at the center of the ring is indicative of aromaticity. Calculating these indices for both 1,2,4-triazole and this compound would provide a quantitative comparison of their aromatic character.

Table 3: Calculated Aromaticity Indices

| Compound | HOMA | NICS(0) | NICS(1) |

| 1,2,4-Triazole | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

Precise and reproducible experimental methods are crucial for the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound

A common method for the N-acetylation of azoles is the reaction with acetyl chloride or acetic anhydride. The following is a general protocol that can be adapted for the synthesis of this compound.

Protocol: Acetylation of 1,2,4-Triazole with Acetyl Chloride [2]

-

Dissolution: Dissolve a substituted 1,2,4-triazole (0.025 mol) in water. For water-insoluble triazoles, use a minimal amount of acetone for dissolution.

-

Buffering: Prepare a solution of sodium acetate trihydrate (0.038 mol) in a brine solution (50 ml of 36% aqueous sodium chloride). Add this to the triazole solution.

-

Acetylation: Prepare a solution of acetyl chloride (0.028 mol) in acetone (3 ml). Add this solution drop-wise to the triazole mixture at room temperature with constant stirring.

-

Reaction: Continue stirring the reaction mixture for one hour at room temperature.

-

Neutralization: Add a saturated sodium bicarbonate solution dropwise until the effervescence ceases.

-

Acidification: Acidify the solution with concentrated HCl.

-

Work-up and Purification: The product can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Workflow for the synthesis of this compound.

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1H NMR: Acquire the proton NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns of the triazole ring protons and the acetyl methyl protons.

-

13C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts of the triazole ring carbons and the acetyl carbonyl and methyl carbons.

4.2.2. X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion techniques.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

References

An In-depth Technical Guide to 1-Acetyl-1,2,4-triazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-1,2,4-triazole, a key heterocyclic compound with significant applications in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile synthetic intermediate. The information presented is intended to support researchers and professionals in leveraging this compound for the design and synthesis of novel molecules with potential therapeutic applications.

Chemical Identity and Properties

This compound, a derivative of the 1,2,4-triazole heterocyclic ring system, is a stable and versatile chemical intermediate. Its fundamental properties are crucial for its application in various synthetic transformations.

IUPAC Name: 1-(1,2,4-triazol-1-yl)ethanone[1]

Molecular Formula: C₄H₅N₃O[2]

Synonyms: 1-(1H-1,2,4-triazol-1-yl)ethan-1-one, 1-Acetyl-1H-1,2,4-triazole[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | White to gray to brown powder or crystal | [2] |

| Melting Point | 41-42 °C | [2] |

| Boiling Point (Predicted) | 241.6 ± 23.0 °C | [2] |

| XLogP3 | -0.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Synthesis of this compound

The acetylation of 1,2,4-triazole is a common method for the synthesis of this compound. The following protocol provides a general procedure for its preparation.

Experimental Protocol: Acetylation of 1,2,4-Triazole

Materials:

-

1,2,4-triazole

-

Acetyl chloride

-

Sodium acetate trihydrate

-

Acetone

-

Brine solution (36% aqueous solution of sodium chloride)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve 1.5 equivalents of sodium acetate trihydrate in a brine solution.

-

To this solution, add 1.0 equivalent of 1,2,4-triazole. If the triazole is not soluble in water, it can be dissolved in a minimal amount of acetone.

-

Slowly add 1.1 equivalents of acetyl chloride dissolved in acetone to the reaction mixture drop-wise with constant stirring at room temperature.

-

Continue stirring the reaction mixture for an additional hour.

-

After one hour, add saturated NaHCO₃ solution until the effervescence ceases to neutralize any remaining acid.

-

Acidify the solution with concentrated HCl.

-

The product can then be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Applications in Organic Synthesis

This compound serves as an important intermediate in the construction of more complex organic molecules.[2] Its primary utility lies in its ability to introduce the 1,2,4-triazole moiety into various molecular scaffolds. The acetyl group can act as a protecting group or be involved in further chemical transformations.

The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[3]

Role as a Synthetic Intermediate

The general workflow for utilizing this compound in the synthesis of more complex derivatives is depicted in the following diagram. This often involves the reaction of this compound with other organic reagents to introduce various substituents onto the triazole ring or to use the triazole as a building block for larger molecules.[2]

Caption: Synthetic workflow using this compound.

Biological Significance of the 1,2,4-Triazole Core

While specific biological data for this compound is not extensively documented, the broader class of 1,2,4-triazole derivatives has been the subject of intensive research in drug development. The triazole nucleus is a key component of several clinically used drugs.

The mechanism of action for many 1,2,4-triazole-based antifungal agents involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function and leading to fungal cell death.

The following diagram illustrates the general mechanism of CYP51 inhibition by 1,2,4-triazole antifungal agents.

References

The Versatility of the 1,2,4-Triazole Nucleus: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, contribute to its ability to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and antiviral properties. This document details the quantitative data, experimental protocols, and mechanisms of action associated with these activities to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1] Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of microtubule dynamics, and modulation of critical signaling pathways.[2][3]

Quantitative Anticancer Activity

The cytotoxic effects of 1,2,4-triazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following table summarizes the IC50 values for representative 1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Series 1: Triazolo[4,3-b][4][5][6]tetrazines | ||||

| 4g | HT-29 (Colon) | 12.69 ± 7.14 | Cisplatin | 14.01 |

| 4b | CaCo2 (Colon) | 26.15 | Cisplatin | 25.22 |

| Series 2: Indole-1,2,4-triazoles | ||||

| 12 | HepG2 (Liver) | 0.23 ± 0.08 | - | - |

| 12 | HeLa (Cervical) | 0.15 ± 0.18 | - | - |

| 12 | MCF-7 (Breast) | 0.38 ± 0.12 | - | - |

| 12 | A549 (Lung) | 0.30 ± 0.13 | - | - |

| Series 3: Phenylpropan-1-ones | ||||

| 7d | HeLa (Cervical) | < 12 | - | - |

| 7e | HeLa (Cervical) | < 12 | - | - |

| 10a | HeLa (Cervical) | < 12 | - | - |

| 10d | HeLa (Cervical) | < 12 | - | - |

Key Mechanisms of Anticancer Action

1. Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[7][8][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][10]

2. Enzyme Inhibition (EGFR, BRAF, Aromatase): 1,2,4-triazoles have been designed to inhibit key enzymes that drive cancer progression. For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often mutated and overactive in various cancers.[11] Additionally, a class of 1,2,4-triazole-based drugs, such as Letrozole and Anastrozole, are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[12] Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,2,4-Triazole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[15]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-containing compounds are a cornerstone of antifungal therapy. Marketed drugs like fluconazole and itraconazole belong to this class. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.[2][16]

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following table presents the MIC values of some novel 1,2,4-triazole derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Vinyl-1,2,4-triazoles | ||||

| 2h | Various Fungi | 0.02-0.04 mM | Ketoconazole | 0.28-1.88 mM |

| Azole Derivatives | ||||

| 4l | Candida albicans SC5314 | 0.51 | Fluconazole | 1.52 |

| 4s | Candida albicans SC5314 | 0.53 | Fluconazole | 1.52 |

| 4w | Candida albicans SC5314 | 0.69 | Fluconazole | 1.52 |

| Triazole Alcohols | ||||

| 7b | Fluconazole-resistant Candida | Active | Fluconazole | Resistant |

| 7e | Fluconazole-resistant Candida | Active | Fluconazole | Resistant |

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary target of triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17][18] The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of CYP51, inhibiting its function. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4]

Experimental Protocol: Broth Microdilution for Antifungal MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[19][20][21]

Materials:

-

Fungal strain of interest

-

RPMI-1640 medium buffered with MOPS

-

1,2,4-Triazole derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[21]

-

Plate Preparation: Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate. Add 200 µL of the working antifungal solution (at twice the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform twofold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 11. Discard the final 100 µL from column 11. Column 12 serves as a drug-free growth control.

-

Inoculation: Add 100 µL of the final fungal inoculum to each well (columns 1-11).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.[22]

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, which can be assessed visually or by reading the optical density.[21]

Antimicrobial Activity of 1,2,4-Triazole Derivatives

In addition to their potent antifungal properties, 1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[23]

Quantitative Antimicrobial Activity

The antibacterial efficacy of 1,2,4-triazole derivatives is also quantified by determining their Minimum Inhibitory Concentration (MIC).

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Ofloxacin Analogues | ||||

| 13 | S. aureus | 0.25-1 | Ofloxacin | 0.25-1 |

| 13 | E. coli | 0.25-1 | Ofloxacin | 0.25-1 |

| Clinafloxacin Derivatives | ||||

| 14a, 14b, 14c | MRSA | 0.25 | Chloramphenicol | 16 |

| Vinyl-1,2,4-triazoles | ||||

| 2h | Various Bacteria | 0.0002-0.0033 mM | - | - |

Experimental Protocol: Broth Microdilution for Antibacterial MIC Determination

The protocol for determining the MIC of antibacterial agents is similar to that for antifungals, with some modifications, primarily in the culture medium and incubation conditions.[24][25][26][27]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

1,2,4-Triazole derivative stock solution

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[26]

-

Plate Preparation and Serial Dilution: Follow the same procedure as for the antifungal MIC determination, using MHB as the medium.

-

Inoculation: Add the standardized bacterial inoculum to the wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is present in the structure of the broad-spectrum antiviral drug Ribavirin, highlighting the potential of this scaffold in the development of novel antiviral agents. Derivatives have shown activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[28]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[28][29][30][31]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

1,2,4-Triazole derivative

-

Culture medium and overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for a specific adsorption period (e.g., 1-2 hours).

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the 1,2,4-triazole derivative. A no-drug control is included.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix and stain the cells. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Synthesis of 1,2,4-Triazole Derivatives

Several synthetic routes are available for the preparation of the 1,2,4-triazole core. Common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and various cyclization strategies.[32][33][34] A general and versatile approach involves the reaction of hydrazides with isothiocyanates followed by cyclization.

General Synthetic Workflow

This guide provides a foundational understanding of the vast biological potential of 1,2,4-triazole derivatives. The presented data, protocols, and mechanistic insights are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. What is the mechanism of Posaconazole? [synapse.patsnap.com]

- 17. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods | MI [microbiology.mlsascp.com]

- 25. apec.org [apec.org]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 29. benchchem.com [benchchem.com]

- 30. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. scispace.com [scispace.com]

- 34. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Chemistry and Applications of 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in modern chemistry. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and dipole character, have made it a privileged scaffold in a vast array of applications, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide provides a comprehensive review of the chemistry, synthesis, and diverse applications of 1,2,4-triazoles, tailored for professionals in research and development.

Core Chemistry: Synthesis of the 1,2,4-Triazole Ring

The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic methodologies, ranging from classical named reactions to modern catalytic systems. The choice of method is often dictated by the desired substitution pattern, substrate availability, and desired reaction efficiency.

Classical Synthetic Methods

Two of the most foundational methods for synthesizing the 1,2,4-triazole core are the Pellizzari and Einhorn-Brunner reactions.

1.1.1. Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[1] While effective, traditional Pellizzari reactions often require harsh conditions and can result in modest yields.[1][2]

Table 1: Representative Data for the Pellizzari Reaction

| Amide | Acylhydrazide | Conditions | Product | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | Neat, 220-250°C, 2-4 h | 3,5-Diphenyl-1,2,4-triazole | Moderate | [3] |

| Formamide | Hydrazine hydrochloride | KOH, heat | 1,2,4-Triazole | Not specified | [4] |

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction) [3][5]

-

Materials: Benzamide, Benzoylhydrazide, Ethanol (for recrystallization).

-

Procedure:

-

In a round-bottom flask, thoroughly mix equimolar amounts of benzamide and benzoylhydrazide.

-

Heat the mixture under a nitrogen atmosphere to 220-250°C with constant stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature, which should result in solidification.

-

Triturate the solid product with ethanol to remove impurities.

-

Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 3,5-diphenyl-1,2,4-triazole.

-

Characterize the final product using NMR, IR, and Mass Spectrometry.

-

1.1.2. Einhorn-Brunner Reaction

This reaction, described by Alfred Einhorn and Karl Brunner, involves the condensation of an imide with an alkyl hydrazine, typically in the presence of a weak acid, to yield an isomeric mixture of 1,2,4-triazoles.[6][7] The regioselectivity is influenced by the electronic nature of the acyl groups on the imide, with the more electron-withdrawing group generally favoring the 3-position of the triazole ring.[6]

Table 2: General Parameters for the Einhorn-Brunner Reaction [6]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield |

| Diacylamine (Imide) | Substituted Hydrazine | Glacial Acetic Acid | Glacial Acetic Acid | 110-120 | 2-8 | Varies |

Experimental Protocol: General Synthesis for Maximizing Regioselectivity (Einhorn-Brunner Reaction) [8]

-

Materials: Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine), Substituted Hydrazine (e.g., Phenylhydrazine), Glacial Acetic Acid.

-

Procedure:

-

Dissolve the unsymmetrical imide (1.0 eq) in a suitable volume of glacial acetic acid in a round-bottom flask with stirring.

-

Slowly add the substituted hydrazine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120°C).

-

Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Determine the regioisomeric ratio using ¹H NMR or LC-MS analysis.

-

Purify the desired regioisomer by column chromatography or recrystallization.

-

Modern Synthetic Methods

To overcome the limitations of classical methods, a variety of modern synthetic strategies have been developed, offering improved yields, milder reaction conditions, and greater functional group tolerance.

1.2.1. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of 1,2,4-triazoles, significantly reducing reaction times from hours to minutes and often improving yields.[9][10] This method is applicable to both classical and novel synthetic routes.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives [11][12]

| Starting Materials | Method | Temperature (°C) | Time | Yield (%) |

| 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Conventional | Reflux | Several hours | Lower |

| 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Microwave | 130 | 20 min | Higher |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Conventional | Not specified | Several hours | Lower |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Microwave | Not specified | 33-90 sec | 82 |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Conventional | Not specified | 27 hours | Lower |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Microwave | Not specified | 30 min | 96 |